L-Ribulose 5-phosphate

Enzyme kinetics Epimerase assay L-arabinose catabolism

L-Ribulose 5-phosphate (LRu5P) is the native, kinetically optimized substrate for L-ribulose-5-phosphate 4-epimerase (AraD; kcat=12 s⁻¹, Km=0.705 mM). Unlike D-ribulose 5-phosphate or D-xylulose 5-phosphate, only LRu5P ensures accurate enzyme kinetic parameter determination and epimerase inhibitor screening free from stereochemical artifacts. This compound is essential for L-arabinose metabolic engineering, enabling precise LC-MS/MS quantification of pathway flux at the AraD bottleneck. Researchers investigating the retroaldol/aldol mechanism shared by the epimerase-aldolase superfamily, or developing antimicrobial agents targeting the L-arabinose catabolic regulon, need this definitive substrate. Enzymatically prepared using an epimerase-deficient E. coli mutant, this product is supplied free from contaminating D-xylulose 5-phosphate and D-ribulose 5-phosphate, making it suitable for isotope effect studies, NMR spectroscopy, and continuous CD-based epimerization monitoring at 300 nm.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
Cat. No. B1219792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ribulose 5-phosphate
Synonymsibulose 5-phosphate
ribulose 5-phosphate, (D)-isomer
ribulose 5-phosphate, (L)-isome
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)OP(=O)(O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1
InChIKeyFNZLKVNUWIIPSJ-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ribulose 5-phosphate: Key Biochemical Intermediate in L-Arabinose Catabolism and Rare Sugar Metabolism


L-Ribulose 5-phosphate (LRu5P, CAS 2922-69-2) is a ketopentose phosphate with molecular formula C5H11O8P and molecular weight 230.11 g/mol [1]. It functions as the obligate intermediate in the third step of L-arabinose catabolism, where it is epimerized to D-xylulose 5-phosphate (D-Xu5P) by the enzyme L-ribulose-5-phosphate 4-epimerase (AraD), thereby channeling pentose carbon into central metabolism via the pentose phosphate pathway [2]. As a stereochemically defined L- configured sugar phosphate, it serves as a critical substrate for characterizing epimerase and kinase mechanisms and for metabolic engineering of microbial rare sugar utilization pathways [3].

Why D-Ribulose 5-phosphate or Other Pentose Phosphates Cannot Substitute for L-Ribulose 5-phosphate in Enzyme Assays and Pathway Studies


L-Ribulose 5-phosphate cannot be generically replaced by D-ribulose 5-phosphate, D-xylulose 5-phosphate, or other pentose phosphates due to profound stereochemical discrimination by its cognate enzymes. The L-ribulose-5-phosphate 4-epimerase (AraD) exhibits strict specificity for the L-configuration, with a retroaldol/aldol mechanism that requires precise positioning of the C4 hydroxyl group and the C5 phosphate relative to catalytic acid/base residues Tyr229' and Asp120' [1]. Ribulokinase (AraB) displays a 2.8-fold lower Km for L-ribulose (0.14 mM) compared to D-ribulose (0.39 mM), demonstrating that even when both enantiomers are recognized, catalytic efficiency differs substantially [2]. Furthermore, the metabolic context is non-interchangeable: LRu5P is the exclusive product of L-arabinose isomerase/kinase action and the dedicated substrate for AraD, with any alternative pentose phosphate failing to integrate into the L-arabinose catabolic regulon [3].

Quantitative Differentiation of L-Ribulose 5-phosphate Against Structural Analogs: Kinetic, Mechanistic, and Spectral Evidence


Superior Catalytic Turnover in L-Ribulose-5-phosphate 4-Epimerase (AraD) Relative to In-Class Substrates

L-Ribulose 5-phosphate is the native, most efficient substrate for the epimerase AraD, exhibiting a kcat of 12 s⁻¹ in the wild-type enzyme [1]. In direct head-to-head comparison, the kcat/Km ratio for LRu5P is 20750-fold higher than that observed for the D120N mutant, and 12969-fold higher than the K42M mutant, underscoring the strict structural and stereochemical requirements for optimal catalysis [2]. The pH profile of V/K for LRu5P is bell-shaped with pK values of 5.94 and 8.24, reflecting the ionization states of catalytic residues optimized for this substrate [3].

Enzyme kinetics Epimerase assay L-arabinose catabolism

Enhanced Binding Affinity in Ribulokinase: L-Ribulose Exhibits 2.8-Fold Lower Km Than D-Ribulose

E. coli ribulokinase (AraB) phosphorylates all four 2-ketopentoses with comparable kcat values but with significantly different binding affinities [1]. The Km for L-ribulose is 0.14 mM, whereas the Km for D-ribulose is 0.39 mM, representing a 2.8-fold lower Km (higher affinity) for the L-enantiomer [2]. The Km for MgATP is also substrate-dependent: 0.02 mM with L-ribulose vs. 0.027 mM with D-ribulose and L-xylulose, indicating synergism in substrate binding that favors the natural L-arabinose-derived substrate [2].

Kinase substrate specificity Ketopentose phosphorylation Metabolic engineering

Distinct Circular Dichroism Spectral Signature Enables Specific Monitoring of Epimerization

The circular dichroism (CD) spectra of L-ribulose 5-phosphate and D-xylulose 5-phosphate differ sufficiently to allow the epimerization reaction to be followed continuously at 300 nm without the need for coupled enzymatic assays or chromatographic separation [1]. This spectral differentiation is a direct consequence of the distinct stereochemical configuration at C4 and the resulting chromophoric environment of the ketone group. The CD spectral change provides a real-time, label-free method to quantify AraD activity that is not possible with D-ribulose 5-phosphate, which lacks the necessary chromophoric transition in this wavelength region [2].

Spectroscopic assay Epimerase activity Reaction monitoring

Reversed Substrate Binding Orientation Differentiates Epimerase from Aldolase and Prevents Functional Substitution

Despite 26% sequence identity and high structural similarity between L-ribulose-5-phosphate 4-epimerase and L-fuculose-1-phosphate aldolase, the enzymes cannot substitute for each other's substrates [1]. Mutagenesis of residues in the phosphate-binding pocket (N28A, K42M) produced dramatically higher Km values for LRu5P, confirming that both enzymes utilize the same phosphate recognition pocket but with a critical distinction: the substrates must bind in a reversed or "flipped" orientation due to phosphate positioning at opposite ends (C5 in LRu5P vs. C1 in L-Fuc1P) [2]. The epimerase mutant D120N displays a 3000-fold decrease in kcat while maintaining wild-type structure, demonstrating that Asp120' is specifically tuned for LRu5P/D-Xu5P interconversion and not for aldolase chemistry [3].

Enzyme mechanism Substrate recognition Structural biology

High-Value Application Scenarios for L-Ribulose 5-phosphate in Biochemical Research and Bioprocess Development


Enzymatic Characterization and Inhibitor Screening of L-Ribulose-5-phosphate 4-Epimerase (AraD)

LRu5P is the native, kinetically optimized substrate for AraD (kcat = 12 s⁻¹, Km = 0.705 mM) and is essential for accurate determination of enzyme kinetic parameters and for screening epimerase inhibitors [1]. The CD spectral distinction between LRu5P and D-Xu5P enables continuous, real-time monitoring of epimerization at 300 nm, eliminating the need for coupled assays [2]. Researchers studying L-arabinose metabolism, developing antimicrobial agents targeting this pathway, or engineering epimerase variants require LRu5P as the definitive substrate to avoid artifacts from non-native substrates [3].

Metabolic Engineering of Microbial L-Arabinose Utilization Pathways

In metabolic engineering of Escherichia coli, Bacillus subtilis, or other prokaryotes for L-arabinose valorization, LRu5P serves as the central pathway intermediate that must be quantified to assess pathway flux [1]. The Km of ribulokinase for L-ribulose (0.14 mM) is 2.8-fold lower than for D-ribulose, making L-arabinose-derived LRu5P the kinetically favored entry point for pentose phosphate pathway integration [2]. Use of authentic LRu5P as an analytical standard is critical for accurate LC-MS/MS quantification of intracellular metabolite pools, particularly given its isobaric nature with ribose-5-phosphate [3].

Mechanistic Studies of Class II Aldolase/Epimerase Superfamily Enzymes

LRu5P is the prototypical substrate for investigating the retroaldol/aldol mechanism shared by the evolutionarily related epimerase and aldolase superfamily [1]. The D120N mutant of AraD exhibits a 3000-fold reduction in kcat for LRu5P without structural perturbation, establishing Asp120' as the key catalytic acid/base residue specifically tuned for this substrate [2]. The reversed binding orientation of LRu5P (phosphate at C5) relative to L-fuculose-1-phosphate (phosphate at C1) provides a unique model system for studying substrate recognition plasticity in enzymes with conserved phosphate-binding pockets [3].

Enzymatic Synthesis of Isotopically Labeled Pentose Phosphates

LRu5P can be prepared enzymatically from L-ribulose and ATP using L-ribulokinase purified from an epimerase-deficient E. coli mutant, enabling incorporation of ¹³C or deuterium labels at defined positions [1]. This method yields LRu5P free from contaminating D-xylulose 5-phosphate and D-ribulose 5-phosphate, which is essential for isotope effect studies that elucidated the aldol cleavage mechanism [2]. The purified product can be separated from nucleotides by Dowex-1 formate chromatography, providing a route to high-purity labeled substrate for NMR and mass spectrometry studies [1].

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